molecular formula C20H16BrN3O4S B11575094 (6Z)-6-(3-bromobenzylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

(6Z)-6-(3-bromobenzylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Cat. No.: B11575094
M. Wt: 474.3 g/mol
InChI Key: ABSJUSAZIIGQEG-PXNMLYILSA-N
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Description

(6Z)-6-(3-bromobenzylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolo[2,3-c][1,2,4]triazole core, substituted with a 3-bromobenzylidene and a 3,4,5-trimethoxyphenyl group. The presence of these substituents imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-(3-bromobenzylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of brominated benzylidene derivatives and trimethoxyphenyl-substituted thiazole intermediates. The reaction conditions often require specific solvents, catalysts, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-(3-bromobenzylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and pH, play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

(6Z)-6-(3-bromobenzylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (6Z)-6-(3-bromobenzylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6Z)-6-(3-bromobenzylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is unique due to its specific substituents and the resulting chemical properties. The presence of the bromobenzylidene and trimethoxyphenyl groups imparts distinct reactivity and potential biological activities, setting it apart from simpler analogs .

Properties

Molecular Formula

C20H16BrN3O4S

Molecular Weight

474.3 g/mol

IUPAC Name

(6Z)-6-[(3-bromophenyl)methylidene]-3-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

InChI

InChI=1S/C20H16BrN3O4S/c1-26-14-9-12(10-15(27-2)17(14)28-3)18-22-23-20-24(18)19(25)16(29-20)8-11-5-4-6-13(21)7-11/h4-10H,1-3H3/b16-8-

InChI Key

ABSJUSAZIIGQEG-PXNMLYILSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2C(=O)/C(=C/C4=CC(=CC=C4)Br)/S3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2C(=O)C(=CC4=CC(=CC=C4)Br)S3

Origin of Product

United States

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